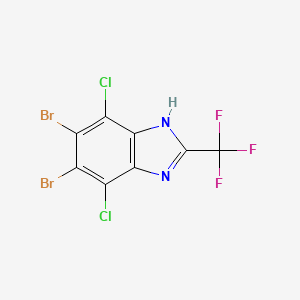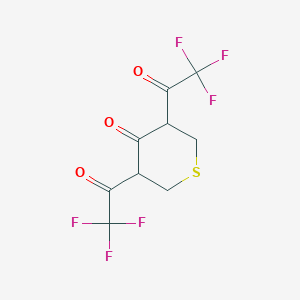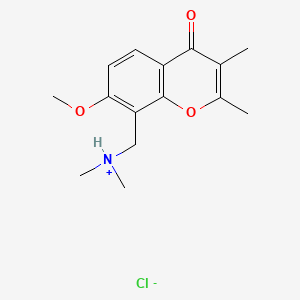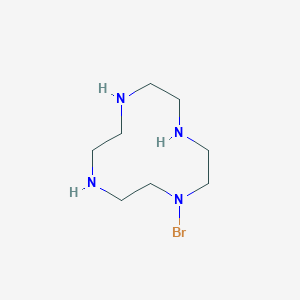
(-)-Bromocyclen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Bromocyclen: is a chiral compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a bromine atom attached to a cyclen ring, which is a macrocyclic structure composed of nitrogen atoms. The stereochemistry of this compound is significant as it influences its reactivity and interaction with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Bromocyclen typically involves the cyclization of a linear precursor containing bromine and nitrogen atoms. One common method includes the reaction of a brominated amine with a suitable nitrogen-containing compound under controlled conditions to form the cyclen ring. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired enantiomer and remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: (-)-Bromocyclen undergoes various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromine oxide derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a cyclen derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Major Products: The major products formed from these reactions include various substituted cyclen derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: (-)-Bromocyclen is used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their catalytic properties and potential use in organic synthesis.
Biology: In biological research, this compound is investigated for its ability to bind to specific biomolecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: The compound is explored for its potential therapeutic applications, including as an antimicrobial agent or in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: this compound is used in the development of advanced materials, such as polymers and nanomaterials, where its unique structure imparts desirable properties like enhanced stability and reactivity.
Wirkmechanismus
The mechanism of action of (-)-Bromocyclen involves its ability to form stable complexes with metal ions through coordination bonds. These complexes can interact with biological targets, such as enzymes or receptors, altering their activity. The molecular targets and pathways involved depend on the specific application, but generally, the compound’s ability to modulate metal ion availability plays a crucial role in its effects.
Vergleich Mit ähnlichen Verbindungen
Cyclen: A macrocyclic compound similar to (-)-Bromocyclen but without the bromine atom.
Cyclam: Another macrocyclic compound with a different ring size and nitrogen arrangement.
EDTA: A chelating agent with multiple carboxylate groups that can also form stable metal complexes.
Uniqueness: this compound’s uniqueness lies in its chiral nature and the presence of the bromine atom, which enhances its reactivity and ability to form specific complexes. This makes it particularly useful in applications requiring selective binding and reactivity.
Eigenschaften
Molekularformel |
C8H19BrN4 |
|---|---|
Molekulargewicht |
251.17 g/mol |
IUPAC-Name |
1-bromo-1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/C8H19BrN4/c9-13-7-5-11-3-1-10-2-4-12-6-8-13/h10-12H,1-8H2 |
InChI-Schlüssel |
PZWVPSYRUMUGMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCN(CCNCCN1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


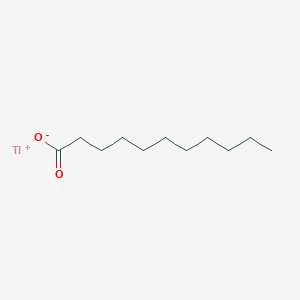
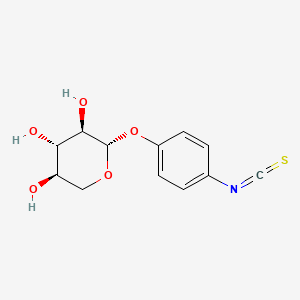
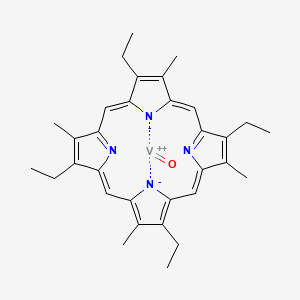
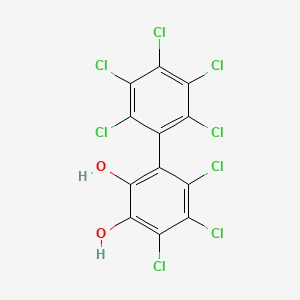

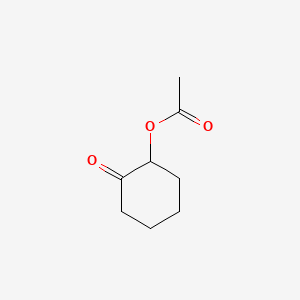
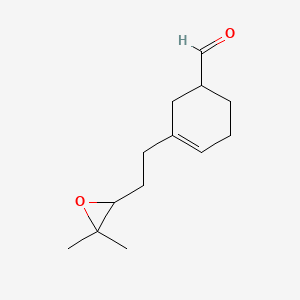
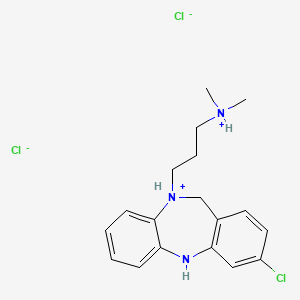

![4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile](/img/structure/B15341663.png)

